molecular formula C21H30N2O3 B5671932 (1S*,5R*)-6-(cyclobutylmethyl)-3-(3,5-dimethoxybenzyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(cyclobutylmethyl)-3-(3,5-dimethoxybenzyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5671932
M. Wt: 358.5 g/mol
InChI Key: COZGILFJICKTIB-ZWKOTPCHSA-N
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Description

The compound belongs to a class of bicyclic nonanes, which are of significant interest due to their unique structural and chemical characteristics. These compounds, including closely related derivatives, have been synthesized and studied for various properties and potential applications in scientific research.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, such as Dieckmann analogous cyclization, to create the bicyclic framework, followed by stereoselective reductions and other modifications to achieve the desired configuration and functionalization (Weigl et al., 2002).

Molecular Structure Analysis

Structural and conformational studies typically utilize techniques like NMR spectroscopy and X-ray diffraction. These analyses reveal that compounds within this family adopt specific conformations, such as chair-chair, with substituents in equatorial positions for optimal stability (Fernández et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include transformations under various conditions, leading to the formation of new derivatives with different functional groups. Studies have shown that specific structural modifications can significantly impact their chemical reactivity and interactions with biological targets (Kinney et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. Crystal structure analysis, for instance, provides insights into the arrangement of molecules and the potential for forming intermolecular bonds (Venkateswaramoorthi et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the molecular structure and functional groups present. These properties are essential for predicting the behavior of these compounds in chemical reactions and potential applications in synthesis and material science (Rahmatpour, 2020).

properties

IUPAC Name

(1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-25-19-8-16(9-20(10-19)26-2)11-22-13-17-6-7-18(14-22)23(21(17)24)12-15-4-3-5-15/h8-10,15,17-18H,3-7,11-14H2,1-2H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZGILFJICKTIB-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CC3CCC(C2)N(C3=O)CC4CCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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